![molecular formula C19H22N4O2 B2721267 N-(4-Morpholin-4-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415599-37-8](/img/structure/B2721267.png)
N-(4-Morpholin-4-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
This compound contains a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds. It also contains a phenyl group, which is a common structural motif in organic chemistry . The tetrahydroquinazoline part of the molecule is a type of heterocyclic compound, which are often found in pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with morpholine. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and a tetrahydroquinazoline moiety. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make it polar and capable of forming hydrogen bonds, which could influence its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would likely involve further exploration of the compound’s biological activity and potential uses as a pharmaceutical. This could involve in vitro and in vivo testing, as well as potentially modifying the structure of the compound to improve its activity or reduce any side effects .
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(18-16-3-1-2-4-17(16)20-13-21-18)22-14-5-7-15(8-6-14)23-9-11-25-12-10-23/h5-8,13H,1-4,9-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYIORTPVPEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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